



# Spectroscopic Profile of 4-Benzyloxypropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Benzyloxypropiophenone** (CAS No: 4495-66-3), a compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility.

#### **Chemical Structure and Properties**

IUPAC Name: 1-[4-(benzyloxy)phenyl]propan-1-one

Synonyms: 4'-Benzyloxypropiophenone, p-Benzyloxypropiophenone

CAS Number: 4495-66-3

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

Melting Point: 99-102 °C[1]

#### **Spectroscopic Data**



The following tables summarize the key spectroscopic data for **4-Benzyloxypropiophenone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-Benzyloxypropiophenone** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95 (approx.)	d	2H	Aromatic protons (ortho to C=O)
7.45 - 7.30 (approx.)	m	5H	Phenyl protons of benzyl group
7.00 (approx.)	d	2H	Aromatic protons (ortho to O-CH <sub>2</sub> )
5.15 (approx.)	S	2H	-O-CH <sub>2</sub> -
3.00 (approx.)	q	2H	-CO-CH₂-CH₃
1.20 (approx.)	t	3H	-CO-CH₂-CH₃

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Benzyloxypropiophenone**[1][2]



Chemical Shift (δ) ppm	Assignment
199.0 (approx.)	C=O
162.5 (approx.)	Aromatic C-O
136.5 (approx.)	Quaternary aromatic C of benzyl group
130.5 (approx.)	Aromatic CH (ortho to C=O)
129.5 (approx.)	Quaternary aromatic C (para to C=O)
128.6 (approx.)	Aromatic CH of benzyl group
128.2 (approx.)	Aromatic CH of benzyl group
127.5 (approx.)	Aromatic CH of benzyl group
114.5 (approx.)	Aromatic CH (ortho to O-CH <sub>2</sub> )
70.1 (approx.)	-O-CH <sub>2</sub> -
31.0 (approx.)	-CO-CH2-CH3
8.5 (approx.)	-CO-CH2-CH3

## **Infrared (IR) Spectroscopy**

Table 3: IR Absorption Data for **4-Benzyloxypropiophenone** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060, 3030	Medium	Aromatic C-H stretch
~2980, 2940	Medium	Aliphatic C-H stretch
~1680	Strong	C=O (ketone) stretch
~1600, 1580, 1510	Strong to Medium	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1170	Strong	C-O stretch
~1020	Medium	Aryl-O-C stretch (symmetric)
~740, 695	Strong	Aromatic C-H out-of-plane bend (monosubstituted ring)

### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Benzyloxypropiophenone** 

m/z	Relative Intensity (%)	Assignment
240	Moderate	[M]+ (Molecular ion)
121	High	[C <sub>8</sub> H <sub>5</sub> O] <sup>+</sup> (p-hydroxybenzoyl cation)
91	Very High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

#### **NMR Spectroscopy**



- Sample Preparation: Dissolve approximately 10-20 mg of **4-Benzyloxypropiophenone** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1.0 s.
- 13C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2.0 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C.

#### **IR Spectroscopy**

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2
  mg of 4-Benzyloxypropiophenone with 100-200 mg of dry KBr powder and pressing the
  mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:



∘ Spectral Range: 4000-400 cm<sup>-1</sup>.

Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16-32.

• Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

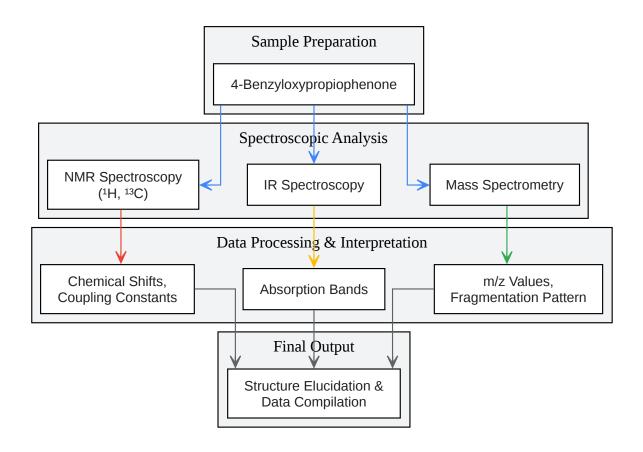
#### **Mass Spectrometry**

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- · Acquisition:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Range: m/z 40-400.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Benzyloxypropiophenone**.





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Caption: General workflow for spectroscopic analysis.

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#### References

- 1. guidechem.com [guidechem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]



To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzyloxypropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033055#spectroscopic-data-of-4-benzyloxypropiophenone-nmr-ir-ms]

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